4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide

Catalog No.
S12622775
CAS No.
M.F
C22H19NO3S
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl...

Product Name

4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide

IUPAC Name

N-[(Z)-1-(benzenesulfonyl)-2-phenylethenyl]-4-methylbenzamide

Molecular Formula

C22H19NO3S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C22H19NO3S/c1-17-12-14-19(15-13-17)22(24)23-21(16-18-8-4-2-5-9-18)27(25,26)20-10-6-3-7-11-20/h2-16H,1H3,(H,23,24)/b21-16-

InChI Key

DMVKHVUNBZBQER-PGMHBOJBSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/S(=O)(=O)C3=CC=CC=C3

4-Methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide is a synthetic compound characterized by its unique structure, which includes a benzamide moiety substituted with a sulfonyl group and a phenyl ring. This compound belongs to a class of organic molecules that exhibit potential pharmaceutical applications due to their biological activity. The molecular formula is C19H18N2O2S, and it features a complex arrangement that contributes to its reactivity and interaction with biological systems.

The chemical reactivity of 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide can be attributed to its functional groups. The benzamide group can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the presence of the sulfonyl group allows for nucleophilic substitution reactions, where nucleophiles can attack the sulfur atom, potentially leading to various derivatives. Furthermore, the double bond in the ethenyl group can participate in addition reactions, making this compound versatile in synthetic chemistry.

Research indicates that compounds similar to 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide exhibit notable biological activities, including anti-inflammatory and anticancer properties. The sulfonamide moiety is particularly significant as it has been associated with various pharmacological effects, including inhibition of carbonic anhydrase and antimicrobial activity. Studies suggest that this compound may also interfere with specific enzyme activities or receptor interactions, contributing to its therapeutic potential.

The synthesis of 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide typically involves several steps:

  • Formation of the Ethenyl Group: This can be achieved through a Wittig reaction or similar methods where an aldehyde reacts with a phosphonium ylide.
  • Sulfonation: The introduction of the sulfonyl group may involve treating an appropriate phenol or arene with sulfur trioxide or chlorosulfonic acid.
  • Amidation: The final step usually involves coupling the resulting intermediate with an amine to form the benzamide linkage.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

4-Methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its unique structure may allow it to act as a scaffold for further modifications aimed at enhancing its biological activity or selectivity against specific targets in disease pathways.

Interaction studies are crucial for understanding how 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide interacts with biological macromolecules such as proteins and nucleic acids. These studies often utilize techniques like molecular docking simulations, surface plasmon resonance, and fluorescence spectroscopy to elucidate binding affinities and mechanisms of action. Such investigations help in determining its efficacy and safety profile as a potential drug candidate.

Several compounds share structural similarities with 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide. These include:

  • N-(4-Methylphenyl)-N'-(phenylsulfonyl)urea
    • Structure: Contains a urea linkage instead of an amide.
    • Activity: Known for herbicidal properties.
  • 4-Methyl-N-(2-sulfamoylphenyl)benzamide
    • Structure: Features a sulfonamide instead of a sulfonyl.
    • Activity: Exhibits antimicrobial properties.
  • N-(2-Hydroxyphenyl)-N'-(phenylsulfonyl)urea
    • Structure: Contains a hydroxy group.
    • Activity: Involved in anti-inflammatory responses.

Uniqueness

The uniqueness of 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide lies in its specific combination of functional groups that enhance its biological activity while maintaining structural stability. Its dual functionality as both an amide and sulfonamide allows for diverse interactions within biological systems, setting it apart from other similar compounds that may lack one or more of these features.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

377.10856464 g/mol

Monoisotopic Mass

377.10856464 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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